molecular formula C14H20N2O B4848670 1-benzoyl-4-propylpiperazine

1-benzoyl-4-propylpiperazine

Cat. No. B4848670
M. Wt: 232.32 g/mol
InChI Key: PLJTWSGWVULAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-propylpiperazine (BZP) is a synthetic compound that belongs to the class of piperazine derivatives. It has a similar chemical structure to amphetamine and acts as a stimulant drug. BZP was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, due to its potential for abuse and adverse effects, it has been banned in many countries.

Scientific Research Applications

Catalytic Applications

  • Silica-bonded N-propylpiperazine derivatives as catalysts : Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient catalyst in the synthesis of various compounds, including 4H-pyran derivatives, dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes. This catalyst demonstrated high efficiency and recyclability in these synthesis processes (Niknam et al., 2013).

Chemical Analysis and Fragmentation Studies

  • Benzoyl cation as a hydride acceptor in mass spectrometry : The fragmentation of protonated 1-benzoylamines, such as 1-benzoylpiperadine and 1-benzoyl-4-methylpiperazine, in electrospray ionization tandem mass spectrometry involves the formation of benzoyl cation and neutral amine. This process has been observed to include the loss of benzaldehyde, which is attributed to a hyddride transfer reaction between the benzoyl cation and amine. This study provides insights into the mechanistic aspects of this fragmentation process in mass spectrometry analysis (Chai et al., 2017).

Medicinal Chemistry and Pharmacology

  • Synthesis and binding affinities for serotonin receptors : A series of 1- and 2-(4-arylpiperazinylalkyl)-4-(benzoyl)-1,2,3-triazole derivatives have been synthesized to explore their affinity and selectivity for serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT2C. This research contributes to the understanding of the chemical structure and biological activity relationships, paving the way for potential therapeutic applications (Caliendo et al., 1999).

Synthesis of Heterogeneous Catalysts

  • Silica-bonded propylpiperazine derivatives for imidazole synthesis : Silica-bonded propylpiperazine-N-sulfamic acid has been developed as a recyclable catalyst for synthesizing highly substituted imidazoles. This catalyst displays high efficiency and can be recycled multiple times without significant loss of catalytic activity (Niknam et al., 2011).

Corrosion Inhibition

  • Spirocyclopropane derivatives in corrosion inhibition : Research on 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro derivatives, related to 1-benzoyl-4-propylpiperazine, has indicated their effectiveness as corrosion inhibitors. These compounds exhibit significant resistance and inhibit corrosion effectively, showcasing potential applications in material science and engineering (Chafiq et al., 2020).

properties

IUPAC Name

phenyl-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJTWSGWVULAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(4-propylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzoyl-4-propylpiperazine
Reactant of Route 2
Reactant of Route 2
1-benzoyl-4-propylpiperazine
Reactant of Route 3
Reactant of Route 3
1-benzoyl-4-propylpiperazine
Reactant of Route 4
Reactant of Route 4
1-benzoyl-4-propylpiperazine
Reactant of Route 5
Reactant of Route 5
1-benzoyl-4-propylpiperazine
Reactant of Route 6
Reactant of Route 6
1-benzoyl-4-propylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.